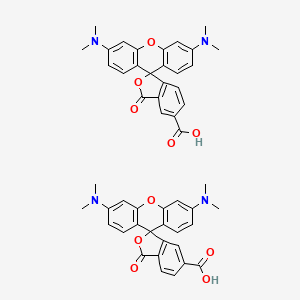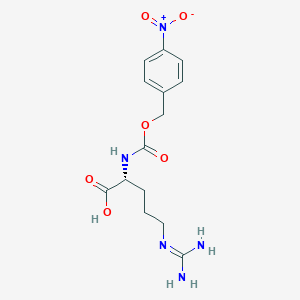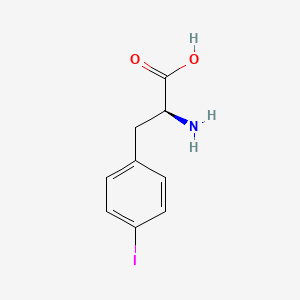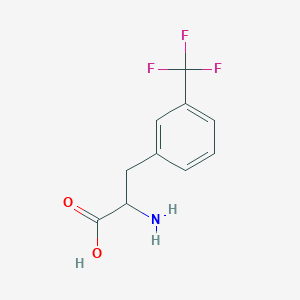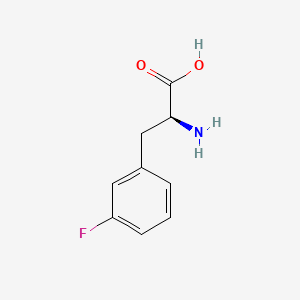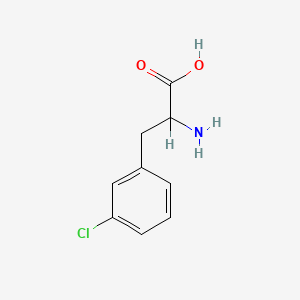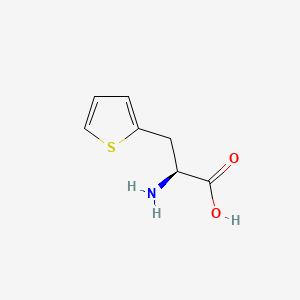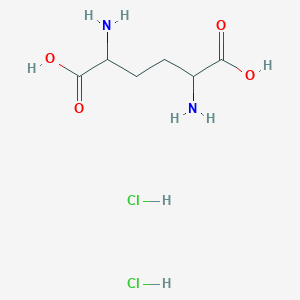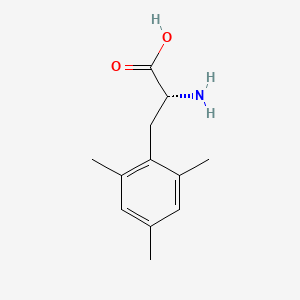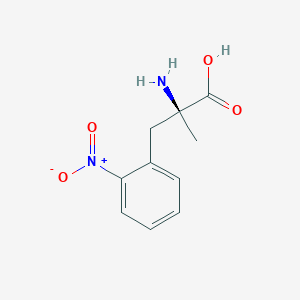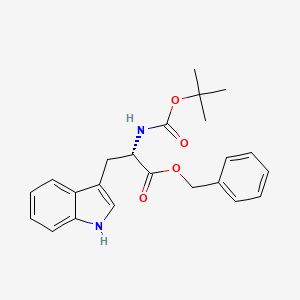
Boc-trp-obzl
Übersicht
Beschreibung
“Boc-trp-obzl” is a compound with the IUPAC name benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoate . It has a molecular weight of 394.47 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “Boc-trp-obzl” involves the use of 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) added to a solution of Boc-Trp and HCl·Trp-OBzl in anhydrous THF . The reaction mixture is adjusted to pH 8 with NMM and stirred for 24 hours . The residue is then purified by column chromatography .
Molecular Structure Analysis
The InChI code for “Boc-trp-obzl” is 1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 .
Chemical Reactions Analysis
“Boc-trp-obzl” is used in peptide synthesis . It can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Physical And Chemical Properties Analysis
“Boc-trp-obzl” is a solid compound with a molecular weight of 394.47 . It is stored at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
1. Neurokinin Receptor Ligands
Boc-trp-obzl derivatives have been synthesized and evaluated for their potential as ligands for neurokinin (NK) receptors . These receptors are involved in numerous physiological processes, including pain perception and inflammation. By modifying the structure of Boc-trp-obzl, researchers aim to optimize affinities for NK1 and NK2 receptors, which could lead to the development of new therapeutic agents for treating conditions like depression, anxiety, and chronic pain.
2. Anti-Proliferative Agents
Compounds derived from Boc-trp-obzl have shown promise as anti-proliferative agents . These substances can inhibit the growth of cancer cells, making them potential candidates for anti-cancer drugs. The mechanism of action often involves the intercalation into DNA, preventing replication and thus inhibiting tumor growth.
3. Peptide-Conjugate Design
The stability and therapeutic potential of bioactive macromolecules like peptides can be enhanced by conjugating them with Boc-trp-obzl . This modification can lead to the development of more stable peptide-based drugs with improved pharmacokinetic properties, which are crucial for treating various diseases.
5. Biological Evaluation and Optimization
The biological activity of Boc-trp-obzl derivatives is often evaluated using various assays to determine their therapeutic potential . Modifications to the Boc-trp-obzl structure can lead to increased selectivity and potency for specific biological targets, which is a critical step in drug optimization.
8. Therapeutic Agent Development
The modification of Boc-trp-obzl leads to the creation of novel therapeutic agents with specific functions, such as anti-inflammatory and antioxidant properties . These agents can be tailored to target specific pathways in the body, offering new treatment options for various health conditions.
Safety And Hazards
“Boc-trp-obzl” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMCPAAFDOVLDW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-trp-obzl | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




